molecular formula C19H18N2O6S B14945985 2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid

2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid

Cat. No.: B14945985
M. Wt: 402.4 g/mol
InChI Key: MQDIUYQLALOXSL-UHFFFAOYSA-N
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Description

2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID: is a complex organic compound with a unique structure that combines a benzoic acid moiety with a pyrrolidinyl carbonyl group and a methylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of the pyrrolidinyl ring, the introduction of the sulfonyl group, and the coupling with benzoic acid. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID include:

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

What sets 2-[({1-[(4-METHYLPHENYL)SULFONYL]-5-OXO-2-PYRROLIDINYL}CARBONYL)AMINO]BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H18N2O6S/c1-12-6-8-13(9-7-12)28(26,27)21-16(10-11-17(21)22)18(23)20-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10-11H2,1H3,(H,20,23)(H,24,25)

InChI Key

MQDIUYQLALOXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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